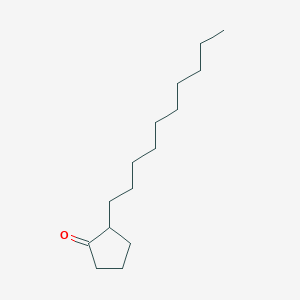
Bis(2,5-dibromothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,5-dibromothiophen-3-yl)methanone is an organosulfur compound that features two 2,5-dibromothiophene units connected through a methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a coupling reaction. One common method involves the bromination of thiophene to form 2,5-dibromothiophene, which is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent to introduce the methanone group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Bis(2,5-dibromothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene rings can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce more complex biaryl compounds.
科学的研究の応用
Bis(2,5-dibromothiophen-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of Bis(2,5-dibromothiophen-3-yl)methanone is not well-defined due to its diverse applications. its reactivity is primarily influenced by the presence of the bromine atoms and the thiophene rings, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar reactivity due to the presence of bromine atoms.
Bis(2-thienyl)methanone: Similar structure but without the bromine atoms, leading to different reactivity and applications.
2,5-Dibromothiophene-3-carboxaldehyde: Another related compound with a different functional group (aldehyde instead of methanone).
Uniqueness
Bis(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of two brominated thiophene units connected through a methanone group. This structure imparts distinct reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
57248-34-7 |
|---|---|
分子式 |
C9H2Br4OS2 |
分子量 |
509.9 g/mol |
IUPAC名 |
bis(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C9H2Br4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |
InChIキー |
MCMRHLXLAHUDLC-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1C(=O)C2=C(SC(=C2)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


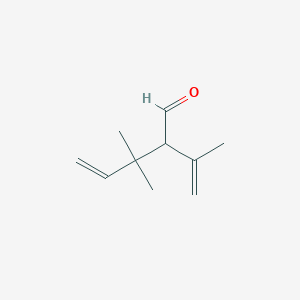
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
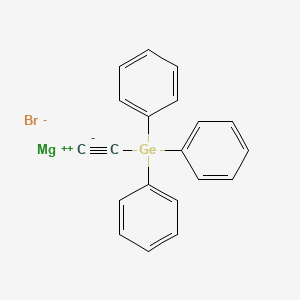
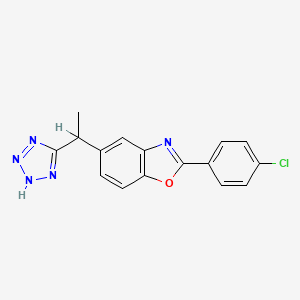
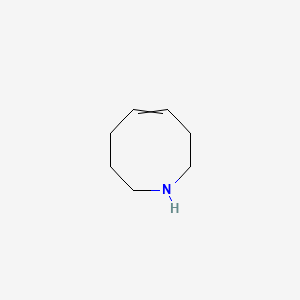

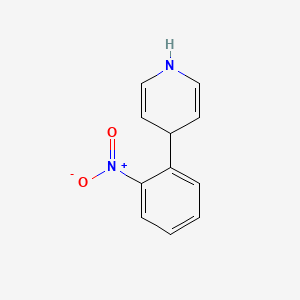


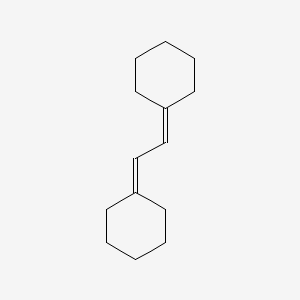
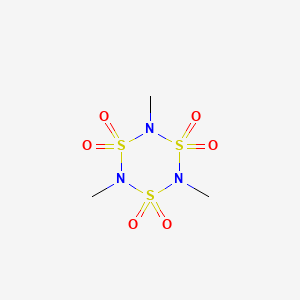
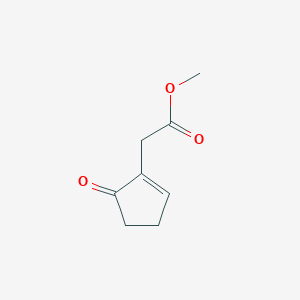
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
